8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Compounds related to triazine derivatives have been synthesized through various methods, aiming to explore their potential applications in medicinal chemistry. For instance, the synthesis of thiazolo and triazolo-pyrimidines, as well as pyrimido[2,1-c]triazine derivatives, involves alkylation and cyclization reactions, showcasing the chemical versatility of triazine-based compounds for further functionalization and study (Haiza et al., 2000). Similarly, the optimization of phenyl-substituted benzimidazole carboxamide inhibitors highlights the structural modification strategies to improve biological activity, indicating a methodological approach to enhancing the efficacy of triazine analogs (Penning et al., 2010).
Potential Biological Activities
Research on compounds structurally related to triazines has identified several potential biological activities. For example, the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as antibacterial agents demonstrates the antimicrobial potential of triazine derivatives (Solankee & Patel, 2004). Moreover, the development of new thiophene-based heterocycles, including triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[3,4-c]triazine derivatives, as antimicrobial agents, underscores the relevance of triazine scaffolds in designing new therapeutic agents (Mabkhot et al., 2016).
Mechanism of Action
- By inhibiting LTA4H, this compound modulates the production of leukotrienes, potentially impacting inflammatory processes .
- Inhibition of LTA4H by our compound disrupts this pathway, leading to decreased LTB4 levels and attenuated inflammation .
- Cellular effects include dampened immune responses and potentially improved outcomes in inflammatory diseases .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available. Details about metabolism remain elusive. Unfortunately, this information is not accessible. The compound’s half-life is not known. Clearance data is not currently available .
Result of Action
Action Environment
Future Directions
Properties
IUPAC Name |
8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O2/c19-13-1-3-14(4-2-13)24-9-10-25-17(27)15(22-23-18(24)25)16(26)21-11-12-5-7-20-8-6-12/h1-8H,9-11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEWKGGYPYHSBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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